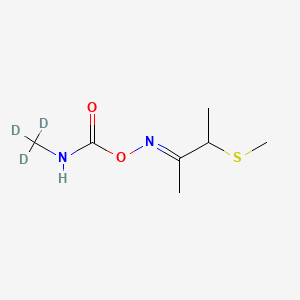

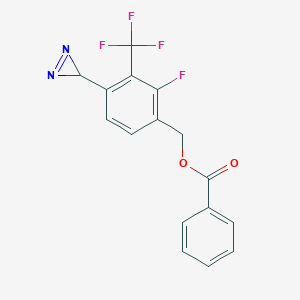

![molecular formula C16H14OS B587651 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one CAS No. 1173019-24-3](/img/structure/B587651.png)

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one (2-P2T) is a synthetic organic compound with a wide range of potential applications in scientific research. It has been studied for its potential to act as a bioactive agent, and its biochemical and physiological effects have been explored in a variety of laboratory experiments.

Applications De Recherche Scientifique

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

The compound is part of a class of five-membered heterocycles, including furan and thiophene, which are prominent in drug design due to their role as structural units in bioactive molecules. Research indicates the importance of substituents like furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. The focus is on compounds with a heteroaromatic ring connected through a bond, assessing the impact of bioisosteric replacement of aryl with heteroaryl substituents on activity levels (Ostrowski, 2022).

Downstream Processing of Biologically Produced Diols

The compound is related to the biologically produced diols like 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation of these diols from fermentation broth is a significant cost factor in microbial production. Research emphasizes the need for improved separation technologies, such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations (Zhi-Long Xiu & Zeng, 2008).

Production and Breakdown Pathways of Branched Chain Aldehydes

The compound is studied for its relevance in the production and degradation of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, essential flavour compounds in many food products. The research examines the influence of metabolic conversions, microbial and food composition on the formation of these aldehydes, especially focusing on 3-methyl butanal in various food products (Smit, Engels & Smit, 2009).

Hetero Analogs of Thioxanthone

The research provides data on the synthesis and properties of 2,3-heteroannulated thiochromones, considered hetero analogs of thioxanthone, highlighting various methods for their preparation. The most studied examples are azathioxanthones (thiochromenopyridines). This analysis is essential for understanding the chemical and structural properties of these compounds, which may have various applications in different fields (Sosnovskikh, 2019).

Mécanisme D'action

Target of Action

It is known that thioxanthone (tx), a similar compound, plays a unique role in photochemistry .

Mode of Action

Thioxanthone, a compound structurally similar to 2-Isopropyl-d7 Thioxanthone, is recognized as a powerful photocatalyst in organic reactions . It has a high triplet energy and a relatively long triplet lifetime, allowing it to participate successfully in merger reactions with metal complexes

Biochemical Pathways

Thioxanthone is known to be involved in numerous photochemical reactions, including polymerization reactions and organic transformations . It’s plausible that 2-Isopropyl-d7 Thioxanthone might affect similar pathways.

Propriétés

IUPAC Name |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-SVMCCORHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746790 |

Source

|

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-d7 Thioxanthone | |

CAS RN |

1173019-24-3 |

Source

|

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)